molecular formula C11H9NO5 B1611240 ethyl 7-nitrobenzofuran-2-carboxylate CAS No. 110683-72-2

ethyl 7-nitrobenzofuran-2-carboxylate

Cat. No.: B1611240
CAS No.: 110683-72-2
M. Wt: 235.19 g/mol
InChI Key: DNLGXQWVQMTGSG-UHFFFAOYSA-N
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Description

Ethyl 7-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9NO5. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7-position and an ethyl ester group at the 2-position of the benzofuran ring.

Scientific Research Applications

Ethyl 7-nitrobenzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-nitrobenzofuran-2-carboxylate typically involves the nitration of benzofuran derivatives followed by esterification. One common method involves the nitration of benzofuran-2-carboxylic acid using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The resulting 7-nitrobenzofuran-2-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base.

Major Products

Mechanism of Action

The biological effects of ethyl 7-nitrobenzofuran-2-carboxylate are primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring structure also allows for interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 7-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 5-nitrobenzofuran-2-carboxylate: Similar structure but with the nitro group at the 5-position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The unique positioning of the nitro group and the ethyl ester in this compound can influence its reactivity and biological activity, making it distinct from its analogs .

Properties

IUPAC Name

ethyl 7-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-2-16-11(13)9-6-7-4-3-5-8(12(14)15)10(7)17-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLGXQWVQMTGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553935
Record name Ethyl 7-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110683-72-2
Record name Ethyl 7-nitro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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